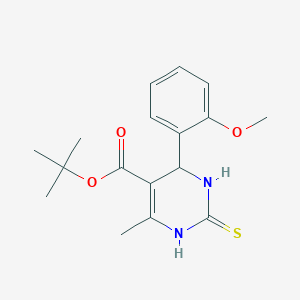![molecular formula C20H15Cl2N3O6S B3962966 2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3962966.png)
2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
説明
2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide, also known as DAS181, is a novel antiviral drug that has shown promising results in the treatment of influenza and other respiratory viruses.
作用機序
2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is a sialidase enzyme that cleaves sialic acid residues on the cell surface, which are essential for the attachment and entry of influenza and other respiratory viruses into host cells. By removing these receptors, this compound can prevent viral infection and replication. Moreover, this compound has a broad-spectrum activity against different strains and subtypes of influenza virus, including those that are resistant to current antiviral drugs.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and immunogenicity in preclinical and clinical studies. It has a favorable pharmacokinetic profile, with a long half-life and low clearance rate. This compound is administered by inhalation, which allows for targeted delivery to the respiratory tract and avoids systemic exposure. This compound has also been shown to have synergistic effects with other antiviral drugs, such as oseltamivir and zanamivir.
実験室実験の利点と制限
2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has several advantages for lab experiments, such as its broad-spectrum activity, low toxicity, and targeted delivery to the respiratory tract. However, this compound is a relatively new drug, and more research is needed to fully understand its mechanism of action, pharmacokinetics, and potential side effects. Moreover, the use of this compound in clinical settings may be limited by its cost and availability.
将来の方向性
There are several future directions for the research and development of 2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of interest is the evaluation of the efficacy of this compound against emerging strains of influenza virus, such as avian and swine influenza. Moreover, the potential use of this compound in combination with other antiviral drugs or immunomodulatory agents should be explored. Finally, the clinical trials of this compound in different patient populations, such as immunocompromised individuals, should be conducted to determine its safety and efficacy in real-world settings.
Conclusion:
This compound is a promising antiviral drug that has shown efficacy against influenza and other respiratory viruses. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. However, more research is needed to fully understand its potential for clinical use and to identify new directions for its development.
科学的研究の応用
2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been extensively studied for its antiviral activity against influenza and other respiratory viruses, such as parainfluenza virus, respiratory syncytial virus, and human metapneumovirus. In vitro studies have shown that this compound can inhibit the attachment and entry of these viruses into host cells by cleaving sialic acid receptors on the cell surface. In vivo studies in animal models have also demonstrated the efficacy of this compound in reducing viral replication and improving survival rates.
特性
IUPAC Name |
2,4-dichloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O6S/c1-31-13-8-6-12(7-9-13)24-32(29,30)19-10-14(15(21)11-16(19)22)20(26)23-17-4-2-3-5-18(17)25(27)28/h2-11,24H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQOYJSIZUCJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-methylphenoxy)methyl]-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B3962898.png)
![N-butyl-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3962906.png)
![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide](/img/structure/B3962910.png)
![ethyl 2-({2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]vinyl}amino)benzoate](/img/structure/B3962921.png)

![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962935.png)
![3-{5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3962941.png)

![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B3962948.png)
![2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-mesitylacetamide](/img/structure/B3962950.png)
![1-{5-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane](/img/structure/B3962951.png)

![methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B3962965.png)
![N-(3-butoxyphenyl)-2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B3962978.png)